molecular formula C6H2BrClN2O B2899338 5-Bromo-4-chlorofuro[2,3-d]pyrimidine CAS No. 1256789-37-3

5-Bromo-4-chlorofuro[2,3-d]pyrimidine

Cat. No. B2899338
M. Wt: 233.45
InChI Key: NDOLFTQSUWAOKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-4-chlorofuro[2,3-d]pyrimidine is a heterocyclic compound that has gained significant attention in scientific research due to its diverse applications in various fields. This compound has a fused pyrimidine and furan ring system, making it an important building block in the synthesis of various organic molecules .


Synthesis Analysis

A novel series of 5-bromo-pyrimidine derivatives were synthesized through multi-step reactions starting from 5-bromo-2,4-dichloro pyrimidine . The synthesis pathway for 5-Bromo-4-chlorofuro[2,3-d]pyrimidine involves the reaction of 5-bromo-4-chloropyrimidine with furfuryl alcohol in the presence of a base to form the intermediate 5-bromo-4-chloro-6-(furan-2-yl)pyrimidin-2-ol.


Molecular Structure Analysis

The molecular weight of 5-Bromo-4-chlorofuro[2,3-d]pyrimidine is 233.45 . The molecular formula is C6H2BrClN2O .


Physical And Chemical Properties Analysis

5-Bromo-4-chlorofuro[2,3-d]pyrimidine is a solid at room temperature. It should be stored in a refrigerator .

Safety And Hazards

The compound is considered hazardous. It has been assigned the GHS07 pictogram and the signal word “Warning”. Hazard statements include H302, H315, H319, H335, and precautionary statements include P261, P280, P301, P302, P305, P312, P338, P351, P352 .

properties

IUPAC Name

5-bromo-4-chlorofuro[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrClN2O/c7-3-1-11-6-4(3)5(8)9-2-10-6/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDOLFTQSUWAOKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(O1)N=CN=C2Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-4-chlorofuro[2,3-d]pyrimidine

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